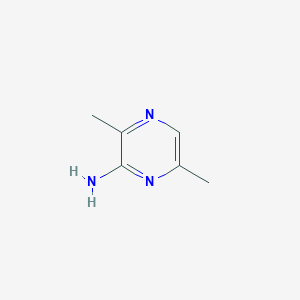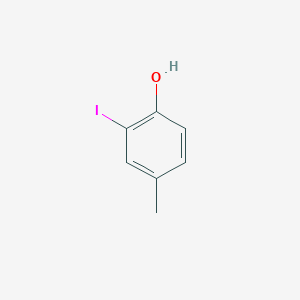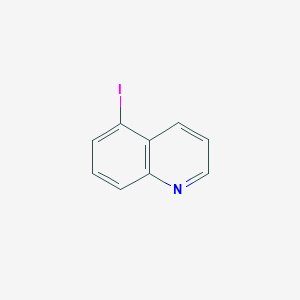
5-碘喹啉
描述
5-Iodoquinoline is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular formula of 5-Iodoquinoline is C9H6IN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various methods. Some of these methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
Physical And Chemical Properties Analysis
5-Iodoquinoline is a solid compound . Its molecular weight is 255.06 . The storage temperature is room temperature .
科学研究应用
1. 癌症治疗和阿尔茨海默病的潜力
5-碘喹啉衍生物,如Clioquinol(5-氯-7-碘喹啉-8-醇),已经展示出超越其作为抗微生物药物的传统用途的活性。值得注意的是,Clioquinol已被证明能抑制蛋白酶体的功能,并在治疗恶性肿瘤方面显示出临床前的疗效。此外,由于其能够结合铜并溶解大脑中的β-淀粉样蛋白斑块,Clioquinol已被研究用于治疗阿尔茨海默病 (Mao & Schimmer, 2008)。
2. 神经科学中的成像应用
5-碘喹啉衍生物已被用于成像研究,特别是涉及大脑的研究。例如,5-碘-6-硝基-2-哌嗪基喹啉(5-I-6-NQP)是一种用于通过单光子发射计算机断层摄影(SPECT)在非人灵长类动物中进行体内成像研究大脑5-羟色胺(5-HT)再摄取位点的有效且选择性配体 (Jagust et al., 1993)。
3. 抗真菌和抗寄生虫治疗中的作用
研究表明,5-碘喹啉衍生物具有显著的抗真菌和抗寄生虫活性。例如,Clioquinol已显示出在聚氧乙烯-聚丙烯醇407基础的聚合物微胶束系统中对利什曼病的有效性,这表明其作为人类利什曼病治疗的抗利什曼病候选药物的潜力 (Tavares等人,2019)。
4. 神经毒性机制的调查
对Clioquinol引起的神经毒性机制的研究,特别是在亚急性脊髓视神经病(SMON)的背景下,已成为研究的焦点。有人提出Clioquinol在锌的存在下转化为一种强效线粒体毒素,可能是SMON的致病因子 (Arbiser et al., 1998)。
5. 抗真菌作用机制的见解
最近的研究集中在理解8-羟基喹啉衍生物,包括Clioquinol的抗真菌作用机制上。这些化合物已展示出广泛的抗真菌谱和新药开发的潜力,强化了它们在治疗真菌感染中的重要性 (Pippi et al., 2018)。
安全和危害
未来方向
Quinoline and its derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are vital scaffolds for leads in drug discovery . Therefore, future research could focus on developing more efficient and eco-friendly synthesis methods, exploring new applications, and improving the understanding of their mechanisms of action.
属性
IUPAC Name |
5-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSDYFSFXQORKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621691 | |
| Record name | 5-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoquinoline | |
CAS RN |
1006-50-4 | |
| Record name | 5-Iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the nickel and cobalt-catalyzed iodination method described in the research paper?
A1: The research paper describes a novel method for synthesizing 5-iodoquinoline and further derivatizing it into ortho-iodinated arylsulfonamides []. This method is significant for several reasons:
Q2: How does the presence of the 8-aminoquinoline group influence the iodination reaction?
A2: The 8-aminoquinoline group plays a crucial role in the second iodination step by acting as a directing group []. It coordinates to the cobalt catalyst, bringing the arylsulfonamide substrate into close proximity and facilitating the regioselective iodination at the ortho-position. This chelation-assisted mechanism highlights the importance of the 8-aminoquinoline moiety for achieving the desired selectivity in the reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)
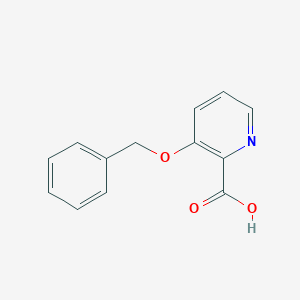

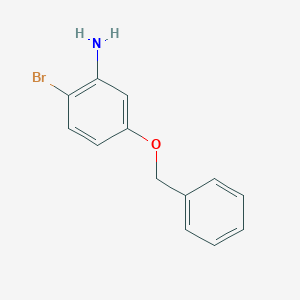
![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
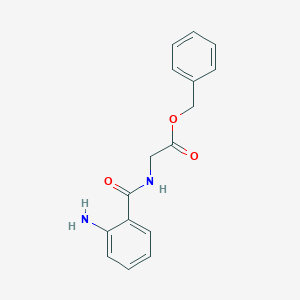
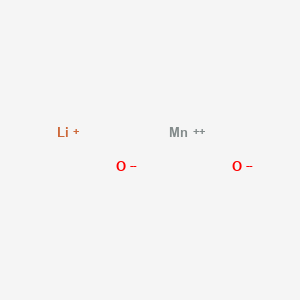
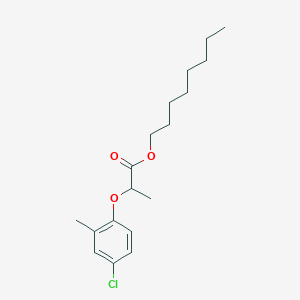
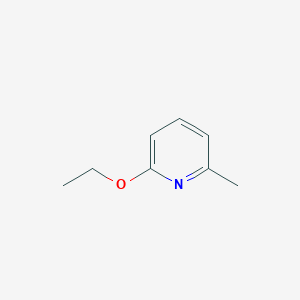

![2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B175209.png)
